4-Ethyl-2-methoxyphenol 4-Ethyl-2-methoxyphenol 4-Ethylguaiacol is used as smoke flavoring in the food industry and displays antioxidant activity due to its phenolic composition. It is also present in red grapes and in red wines.
4-Ethylguaiacol is a volatile compound, belonging to the class of phenols. It is identified as one of the key aroma components in commercial soy sauce, red wine, and apple cider. The unpleasant smoky, spicy, and clove-like aroma in wine is due to the presence of high concentrations of 4-Ethylguaiacol.
4-Ethylguaiacol has been identified as one of the key flavor components in green tea, red wine and soy sauce.
4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol or 2-methoxy-4-ethylphenol, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. 4-Ethyl-2-methoxyphenol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 4-ethyl-2-methoxyphenol is primarily located in the cytoplasm. 4-Ethyl-2-methoxyphenol exists in all eukaryotes, ranging from yeast to humans. 4-Ethyl-2-methoxyphenol is a bacon, clove, and phenolic tasting compound that can be found in a number of food items such as chinese cinnamon, beer, orange bell pepper, and red bell pepper. This makes 4-ethyl-2-methoxyphenol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 2785-89-9
VCID: VC21113447
InChI: InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3
SMILES: CCC1=CC(=C(C=C1)O)OC
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

4-Ethyl-2-methoxyphenol

CAS No.: 2785-89-9

Cat. No.: VC21113447

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-2-methoxyphenol - 2785-89-9

Specification

Description 4-Ethylguaiacol is used as smoke flavoring in the food industry and displays antioxidant activity due to its phenolic composition. It is also present in red grapes and in red wines.
4-Ethylguaiacol is a volatile compound, belonging to the class of phenols. It is identified as one of the key aroma components in commercial soy sauce, red wine, and apple cider. The unpleasant smoky, spicy, and clove-like aroma in wine is due to the presence of high concentrations of 4-Ethylguaiacol.
4-Ethylguaiacol has been identified as one of the key flavor components in green tea, red wine and soy sauce.
4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol or 2-methoxy-4-ethylphenol, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. 4-Ethyl-2-methoxyphenol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 4-ethyl-2-methoxyphenol is primarily located in the cytoplasm. 4-Ethyl-2-methoxyphenol exists in all eukaryotes, ranging from yeast to humans. 4-Ethyl-2-methoxyphenol is a bacon, clove, and phenolic tasting compound that can be found in a number of food items such as chinese cinnamon, beer, orange bell pepper, and red bell pepper. This makes 4-ethyl-2-methoxyphenol a potential biomarker for the consumption of these food products.
CAS No. 2785-89-9
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name 4-ethyl-2-methoxyphenol
Standard InChI InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3
Standard InChI Key CHWNEIVBYREQRF-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1)O)OC
Canonical SMILES CCC1=CC(=C(C=C1)O)OC
Boiling Point 236.5 °C
Melting Point -7.0 °C
-7 °C
-7°C

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